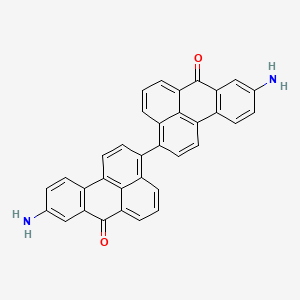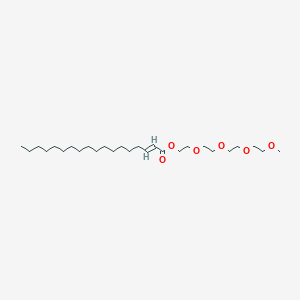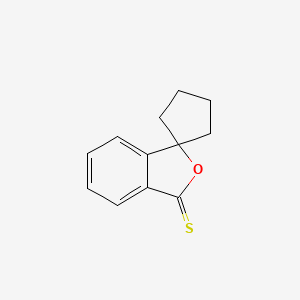
(3-Chloropropyl)tripropoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloropropyl)tripropoxysilane is an organosilane compound with the chemical formula C_9H_21ClO_3Si. It is a versatile chemical used in various industrial and research applications due to its ability to form self-assembled monolayers (SAMs) and modify surfaces of different materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropyl)tripropoxysilane typically involves the hydrosilylation reaction of allyl chloride with trichlorosilane in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as:
ClCH2CH=CH2+HSiCl3→ClCH2CH2CH2SiCl3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes using specialized reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of homogeneous platinum complex catalysts, such as chloroplatinic acid, is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloropropyl)tripropoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Hydrolysis: The propoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the chlorine atom.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of propoxy groups.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and siloxanes are common products of hydrolysis reactions
Wissenschaftliche Forschungsanwendungen
(3-Chloropropyl)tripropoxysilane is widely used in scientific research for its ability to modify surfaces and create functionalized materials. Some applications include:
Surface Modification: Used to create SAMs on various substrates, enhancing their chemical and physical properties.
Nanoparticle Functionalization: Silanization of nanoparticles like carbon nanotubes and silica nanoparticles for applications in sensors, catalysis, and drug delivery.
Polymer Synthesis: Used in the development of molecularly imprinted polymers for selective recognition of target molecules
Wirkmechanismus
The primary mechanism of action of (3-Chloropropyl)tripropoxysilane involves the formation of covalent bonds with hydroxyl groups on surfaces, leading to the creation of SAMs. These monolayers can alter the surface properties, such as hydrophobicity, reactivity, and biocompatibility. The molecular targets include hydroxyl groups on substrates like glass, metals, and nanoparticles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
- (3-Bromopropyl)trimethoxysilane
Uniqueness
(3-Chloropropyl)tripropoxysilane is unique due to its specific combination of propoxy groups and a chloropropyl functional group, which provides distinct reactivity and surface modification capabilities compared to its analogs. The choice of propoxy groups can influence the hydrolysis rate and the stability of the resulting SAMs .
Eigenschaften
CAS-Nummer |
61214-12-8 |
|---|---|
Molekularformel |
C12H27ClO3Si |
Molekulargewicht |
282.88 g/mol |
IUPAC-Name |
3-chloropropyl(tripropoxy)silane |
InChI |
InChI=1S/C12H27ClO3Si/c1-4-9-14-17(12-7-8-13,15-10-5-2)16-11-6-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
PLXLQGPXPXIVKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Si](CCCCl)(OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


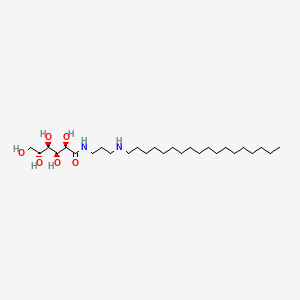

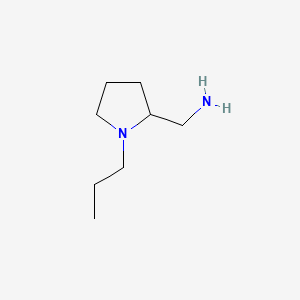
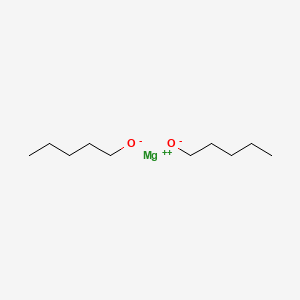
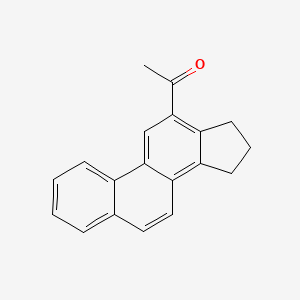
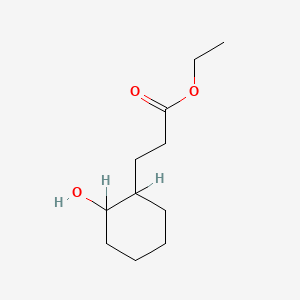
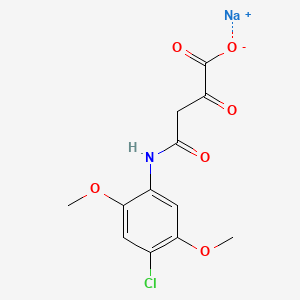
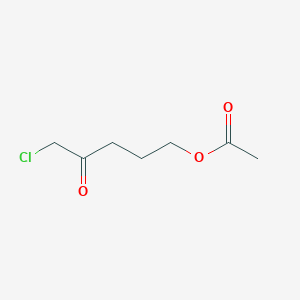
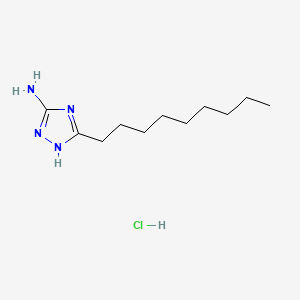
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
